molecular formula C27H24FNO4 B2902464 1'-{3-[3-(4-fluorophenoxy)phenyl]propanoyl}-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one CAS No. 2309798-04-5

1'-{3-[3-(4-fluorophenoxy)phenyl]propanoyl}-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one

Cat. No.: B2902464
CAS No.: 2309798-04-5
M. Wt: 445.49
InChI Key: UQFRDKJKXNRICV-UHFFFAOYSA-N
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Description

1’-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is a complex organic compound with potential applications in various fields of scientific research. Its unique structure, which includes a spiro linkage and a fluorophenoxy group, makes it an interesting subject for study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction uses palladium as a catalyst and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

1’-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a hydrocarbon.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1’-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is unique due to its spiro linkage and the presence of both a fluorophenoxy group and a piperidinone moiety. These structural features confer specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

1'-[3-[3-(4-fluorophenoxy)phenyl]propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FNO4/c28-20-10-12-21(13-11-20)32-22-6-3-5-19(17-22)9-14-25(30)29-16-4-15-27(18-29)24-8-2-1-7-23(24)26(31)33-27/h1-3,5-8,10-13,17H,4,9,14-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFRDKJKXNRICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)CCC3=CC(=CC=C3)OC4=CC=C(C=C4)F)C5=CC=CC=C5C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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